An In-depth Technical Guide to 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide: Properties and Protocols
An In-depth Technical Guide to 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide: Properties and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide, a versatile building block in medicinal chemistry. This document outlines its known characteristics, supported by available data, and offers insights into its synthesis and potential applications.
Core Physical and Chemical Properties
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide is most commonly available and studied as its hydrochloride salt (CAS Number: 116529-31-8). This form exhibits good stability and solubility in aqueous media, making it convenient for various synthetic applications. The free amine form has the CAS Number 210240-20-3.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of both the hydrochloride salt and the free amine form of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide.
Table 1: Physical and Chemical Properties of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide Hydrochloride
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₁NO₂S·HCl | [1][2] |
| Molecular Weight | 185.67 g/mol | [1][2] |
| Appearance | White to almost white crystalline powder | [3][4] |
| Melting Point | 289 °C | [3][4] |
| Boiling Point | 339.7 °C at 760 mmHg | [2] |
| Flash Point | 159.3 °C | [2] |
| Solubility | Soluble in water | [3][4] |
| Purity | ≥ 98% (by titration) | [3] |
Table 2: Physical and Chemical Properties of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide (Free Amine)
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₁NO₂S | |
| Molecular Weight | 149.21 g/mol | |
| CAS Number | 210240-20-3 | |
| Predicted XlogP | -0.8 | |
| Predicted pKa | Not available |
Synthesis and Reactivity
A potential synthetic pathway can be inferred from related syntheses of thiopyran derivatives. The synthesis often starts with the construction of the thiopyran ring, followed by functional group interconversions.
The reactivity of the amino group allows for a variety of chemical transformations, making it a valuable scaffold in the synthesis of more complex molecules. For instance, it can undergo N-acylation and reductive amination reactions to introduce diverse substituents, a key feature in the construction of combinatorial libraries for drug discovery.[5]
Spectral Data
Detailed experimental spectral data for 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide is not widely published. However, based on its structure, the following characteristic spectral features can be anticipated:
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¹H NMR: The spectrum would be expected to show signals corresponding to the protons on the thiopyran ring. The protons adjacent to the sulfone group and the amino group would exhibit characteristic chemical shifts.
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¹³C NMR: The carbon spectrum would display distinct signals for the four unique carbon atoms in the ring. The carbons bonded to the sulfone and amino groups would be the most deshielded.
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IR Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the S=O stretching of the sulfone group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). N-H stretching vibrations of the primary amine would also be present (around 3400-3250 cm⁻¹).
Applications in Drug Development
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide serves as a crucial building block in the synthesis of various pharmaceutical compounds.[3] Its rigid, non-planar structure can be advantageous in designing molecules with specific three-dimensional conformations required for biological activity.
The sulfone group is a key pharmacophore in many bioactive molecules, often acting as a hydrogen bond acceptor and influencing the compound's solubility and metabolic stability. The amino group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships.
This compound and its derivatives have been utilized in the development of novel antibacterial agents.[5] Specifically, they have been incorporated into the structure of oxazolidinone antibacterials, a class of drugs effective against a range of pathogenic bacteria.
Safety and Handling
As with all laboratory chemicals, 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is classified as harmful if swallowed.[4] For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide is a valuable and versatile building block for medicinal chemistry and drug discovery. Its well-defined structure and the reactivity of its amino and sulfone functional groups provide a solid foundation for the synthesis of novel therapeutic agents. While detailed experimental protocols and spectral data are not extensively documented in publicly available literature, the information presented in this guide offers a comprehensive overview of its known properties and potential applications. Further research into its synthesis and characterization would be beneficial to the scientific community.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. 4-Aminotetrahydro-2H-thiopyran-1,1-dioxidehydrochloride | CAS 116529-31-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride | 116529-31-8 [amp.chemicalbook.com]
- 5. preprints.org [preprints.org]

